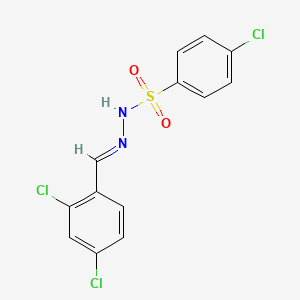![molecular formula C20H27N3O3 B5575907 4-({[(4-hydroxy-5,8-dimethylquinolin-2-yl)methyl]amino}methyl)-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5575907.png)
4-({[(4-hydroxy-5,8-dimethylquinolin-2-yl)methyl]amino}methyl)-1-(2-methoxyethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(4-hydroxy-5,8-dimethylquinolin-2-yl)methyl]amino}methyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H27N3O3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.20524173 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Hydroxyquinolines, including those with methyl and methoxy substituents, have been synthesized and evaluated for their antimicrobial activity against a range of bacterial strains. These compounds demonstrate varying degrees of antibacterial efficacy, highlighting the potential for developing new antimicrobial agents from hydroxyquinoline derivatives (Warner et al., 1975).
Antitumor Properties
- Amino-substituted pyridoquinolines and related compounds have shown significant antitumor properties. Such studies suggest the potential utility of hydroxyquinoline derivatives in cancer research, particularly in the synthesis of compounds with enhanced cytotoxicity against cancer cells (Rivalle et al., 1983).
Insecticidal Activity
- Pyridine derivatives, including those with methoxy and amino groups, have been investigated for their insecticidal activity. This research area explores the use of such compounds in agricultural applications to control pest populations, highlighting another avenue of scientific application for hydroxyquinoline derivatives (Bakhite et al., 2014).
Antibacterial Agents
- Studies on diamino-5-benzylpyrimidines and their analogs, including those with hydroxyquinoline derivatives, have identified compounds with high activity and specificity for bacterial dihydrofolate reductase. This suggests potential uses in developing antibacterial drugs targeting specific bacterial enzymes (Johnson et al., 1989).
Antioxidant Studies
- The synthesis and characterization of quinazolin derivatives, including those with hydroxy and amino groups, have demonstrated their potential as antioxidants. This area of research is relevant for developing therapeutic agents that mitigate oxidative stress-related diseases (Al-azawi, 2016).
Mechanism of Action
The mechanism of action of quinoline and pyrrolidine derivatives can vary widely depending on their specific structure and the target they interact with. For instance, some quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Future Directions
The future directions in the research of quinolines and pyrrolidines are promising. There is a continuous effort to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The development of clinically active drugs relies increasingly on the use of these heterocyclic scaffolds .
Properties
IUPAC Name |
2-[[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methylamino]methyl]-5,8-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-13-4-5-14(2)20-19(13)17(24)9-16(22-20)11-21-10-15-8-18(25)23(12-15)6-7-26-3/h4-5,9,15,21H,6-8,10-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRXXTNIIHEHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=C(NC2=C(C=C1)C)CNCC3CC(=O)N(C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5575834.png)
![1-(ethylsulfonyl)-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5575842.png)
![1-(3-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5575846.png)
![4-methyl-2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5575847.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B5575873.png)
![N-(2-methoxy-5-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5575874.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5575883.png)
![N,N-dimethyl-2-(2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5575890.png)
![N-[1-(3,5-difluorobenzyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5575896.png)
![2-(4-chlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5575901.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5575908.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5575922.png)
![(4aR*,8aR*)-4-[(8-fluoro-2-quinolinyl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5575928.png)
